6-Ethoxy-1-[(2-fluorophenyl)methyl]-3-(4-methoxybenzoyl)quinolin-4-one
Description
6-Ethoxy-1-[(2-fluorophenyl)methyl]-3-(4-methoxybenzoyl)quinolin-4-one is a quinolin-4-one derivative characterized by three key substituents:
- Position 1: 2-Fluorophenylmethyl group (–CH₂C₆H₄F-2), contributing steric bulk and electronic modulation via the fluorine atom.
- Position 3: 4-Methoxybenzoyl group (–COC₆H₄OCH₃-4), introducing electron-donating methoxy substituents that may affect binding interactions.
Properties
IUPAC Name |
6-ethoxy-1-[(2-fluorophenyl)methyl]-3-(4-methoxybenzoyl)quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FNO4/c1-3-32-20-12-13-24-21(14-20)26(30)22(25(29)17-8-10-19(31-2)11-9-17)16-28(24)15-18-6-4-5-7-23(18)27/h4-14,16H,3,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEJNSRQNIPCHIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)OC)CC4=CC=CC=C4F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-Ethoxy-1-[(2-fluorophenyl)methyl]-3-(4-methoxybenzoyl)quinolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinolinone Core: The quinolinone core can be synthesized through a series of cyclization reactions starting from appropriate aniline derivatives.
Introduction of Substituents: The ethoxy, fluorophenyl, and methoxybenzoyl groups are introduced through various substitution reactions, often involving palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.
Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions under controlled conditions.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
6-Ethoxy-1-[(2-fluorophenyl)methyl]-3-(4-methoxybenzoyl)quinolin-4-one undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form quinolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be used to modify the quinolinone core or the substituents, leading to various reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions of the substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-Ethoxy-1-[(2-fluorophenyl)methyl]-3-(4-methoxybenzoyl)quinolin-4-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor of specific enzymes or receptors.
Industry: The compound is used in the development of new materials with unique properties, such as advanced polymers and coatings.
Mechanism of Action
The mechanism of action of 6-Ethoxy-1-[(2-fluorophenyl)methyl]-3-(4-methoxybenzoyl)quinolin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs and their key differences:
*Calculated from molecular formula C₂₆H₂₂FNO₄.
Key Observations:
Position 1 Modifications: Fluorophenylmethyl vs.
Position 3 Modifications :
- Benzoyl vs. Sulfonyl : The sulfonyl group in increases polarity and hydrogen-bond acceptor capacity (vs. benzoyl), which may impact solubility and target engagement.
- Fluorobenzoyl vs. Methoxybenzoyl : The fluorobenzoyl group in enhances lipophilicity (LogP 5.2), possibly improving membrane permeability but reducing aqueous solubility.
Molecular Weight: Sulfonyl-containing has the highest molecular weight (467.51 g/mol), which may limit permeability under Lipinski’s Rule of Five.
Synthetic Routes :
- While direct synthesis details for the target compound are unavailable, analogs like and were synthesized via nucleophilic substitution and acylation reactions, respectively. The 4-methoxybenzoyl group in the target compound may be introduced using 4-methoxybenzoyl chloride, as seen in thiourea derivative synthesis .
Fluorine substituents (target, ) are often used to enhance metabolic stability and binding affinity in drug design.
Biological Activity
6-Ethoxy-1-[(2-fluorophenyl)methyl]-3-(4-methoxybenzoyl)quinolin-4-one is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities, particularly as a tyrosine kinase inhibitor. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure
The compound belongs to the quinoline class of compounds, characterized by a quinoline backbone substituted with various functional groups. The specific substitutions at the 1, 3, and 4 positions contribute to its biological properties.
Tyrosine Kinase Inhibition
Research indicates that compounds similar to this compound exhibit significant inhibition of tyrosine kinases, which are critical in cell signaling pathways involved in cancer progression. The compound's structure allows it to interact effectively with the ATP-binding site of these enzymes, leading to reduced phosphorylation of target proteins involved in tumor growth and metastasis .
Anti-Cancer Properties
In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. For instance, it has been reported to significantly inhibit the proliferation of human gastric carcinoma cells, demonstrating a potential for development as an anti-cancer agent. The mechanism involves the activation of intrinsic apoptotic pathways and the downregulation of anti-apoptotic proteins such as Bcl-2 .
Mechanistic Studies
Further investigations into its mechanism reveal that this compound may exert its effects through several pathways:
- Inhibition of NF-κB Signaling : By blocking NF-κB activation, the compound reduces inflammation and promotes apoptosis in cancer cells .
- Reactive Oxygen Species (ROS) Modulation : The compound has been shown to decrease ROS levels, which are often elevated in cancer cells and contribute to their survival .
Study on Gastric Carcinoma
A notable study focused on the efficacy of this compound against gastric carcinoma cells demonstrated an IC50 value indicating potent anti-proliferative effects. The study utilized various assays to assess cell viability and apoptosis induction. Results showed a dose-dependent response with significant reductions in cell viability at concentrations as low as 10 µM .
Neuroprotective Effects
In addition to its anti-cancer properties, preliminary studies suggest potential neuroprotective effects. The compound was evaluated for its ability to protect neuronal cells from oxidative stress-induced damage. Results indicated that it could significantly reduce neuronal cell death in models of neurodegeneration, suggesting a dual role in both oncology and neurology .
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
